Dimethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
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Overview
Description
Dimethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is a complex organic compound with a unique structure that combines a bromobenzoyl group, a pyridinyl group, and an indolizinedicarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bromobenzoyl Intermediate: The bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where bromobenzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Pyridinyl Group Introduction: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the bromobenzoyl intermediate.
Indolizinedicarboxylate Formation: The final step involves the formation of the indolizinedicarboxylate moiety through a cyclization reaction, where the intermediate undergoes intramolecular cyclization in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
Dimethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Dimethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate can be compared with other similar compounds, such as:
2-(4-Bromobenzoyl)pyridine: Shares the bromobenzoyl and pyridinyl groups but lacks the indolizinedicarboxylate moiety.
3-(4-Bromobenzoyl)-4-isoxazolylmethanone: Contains a similar bromobenzoyl group but has an isoxazolyl group instead of the indolizinedicarboxylate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
203588-22-1 |
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Molecular Formula |
C24H17BrN2O5 |
Molecular Weight |
493.3 g/mol |
IUPAC Name |
dimethyl 3-(4-bromobenzoyl)-5-pyridin-2-ylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C24H17BrN2O5/c1-31-23(29)19-18-8-5-7-17(16-6-3-4-13-26-16)27(18)21(20(19)24(30)32-2)22(28)14-9-11-15(25)12-10-14/h3-13H,1-2H3 |
InChI Key |
STSUQVNETCRKIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(N2C(=C1C(=O)OC)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
Origin of Product |
United States |
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